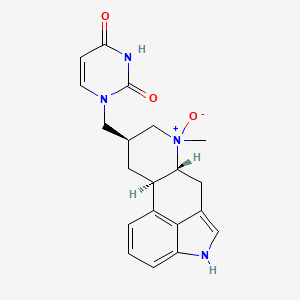
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylergoline moiety linked to a pyrimidinedione ring system. The presence of the N(sup 6)-oxide functional group adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The initial step often includes the preparation of the methylergoline intermediate, which is then coupled with a pyrimidinedione derivative under specific reaction conditions. The final step involves the oxidation of the nitrogen atom to form the N(sup 6)-oxide group. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The N(sup 6)-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the N(sup 6)-oxide group, reverting to the parent amine.
Substitution: The methylergoline moiety can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can produce the parent amine.
Aplicaciones Científicas De Investigación
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets. The methylergoline moiety is known to interact with serotonin receptors, while the pyrimidinedione ring system may interact with nucleic acids or enzymes. The N(sup 6)-oxide group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methylergometrine: A related compound with similar structural features but lacking the pyrimidinedione ring.
Ergotamine: Another ergoline derivative with distinct pharmacological properties.
Pyrimidinedione Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is unique due to the combination of the methylergoline moiety and the pyrimidinedione ring system, along with the presence of the N(sup 6)-oxide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
121550-30-9 |
|---|---|
Fórmula molecular |
C20H22N4O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-[[(6aR,9S,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O3/c1-24(27)11-12(10-23-6-5-18(25)22-20(23)26)7-15-14-3-2-4-16-19(14)13(9-21-16)8-17(15)24/h2-6,9,12,15,17,21H,7-8,10-11H2,1H3,(H,22,25,26)/t12-,15+,17+,24?/m0/s1 |
Clave InChI |
FVCDYYOIIAFIEM-RTOCZJPTSA-N |
SMILES isomérico |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
SMILES canónico |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


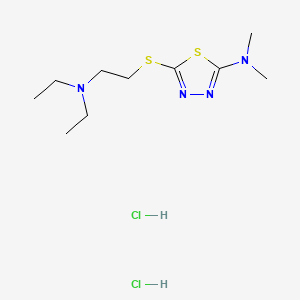
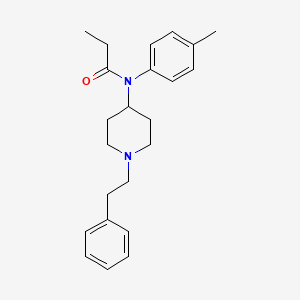
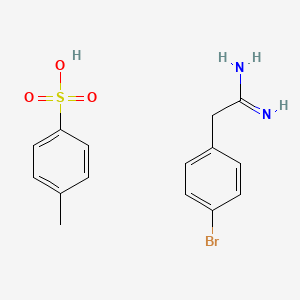


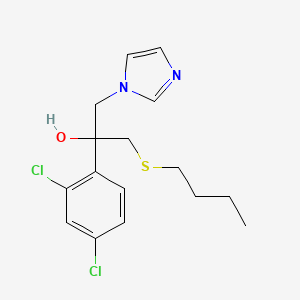


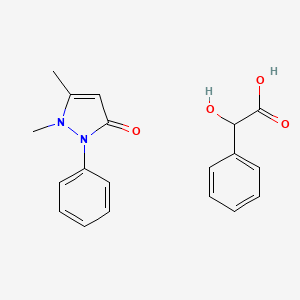
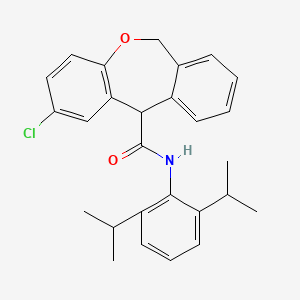
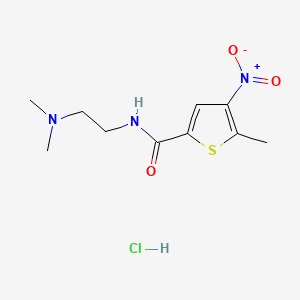
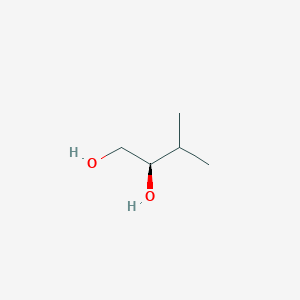
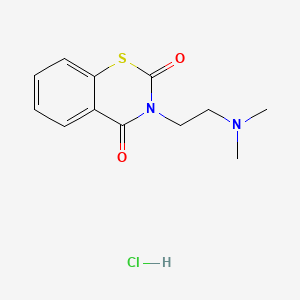
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
